Elevated Lipophilicity and Abolished Hydrogen-Bond Donation Versus Unsubstituted Parent Benzoxazine
The 3,4-dimethyl substitution of the target compound eliminates the N–H hydrogen-bond donor present in the unsubstituted parent 3,4-dihydro-2H-1,4-benzoxazine (CAS 5735-53-5). The target compound has a hydrogen-bond donor count of 0 and a computed XLogP3-AA of 2.2, compared to a hydrogen-bond donor count of 1 and an XLogP3-AA of 1.7 for the parent [1] [2]. Consistently, the experimental LogP from the supplier database is reported as 1.90–1.97 for the target compound versus 1.63–1.64 for the parent, representing a ΔLogP of approximately +0.3 log units . The topological polar surface area (TPSA) decreases from 21.26 Ų (parent) to 12.47 Ų (target), reflecting the loss of the polar N–H group and the addition of two hydrophobic methyl groups [1] .
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bond donor capacity (HBD) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; HBD count = 0; TPSA = 12.47 Ų; Experimental LogP = 1.90–1.97 |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzoxazine (parent, CAS 5735-53-5): XLogP3-AA = 1.7; HBD count = 1; TPSA = 21.26 Ų; Experimental LogP = 1.63–1.64 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5; ΔHBD = −1 (N–H eliminated); ΔTPSA ≈ −8.79 Ų; ΔExperimental LogP ≈ +0.3 log units |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm); supplier-reported experimental LogP values |
Why This Matters
The absence of a hydrogen-bond donor and increased lipophilicity predict superior membrane permeability and altered pharmacokinetic distribution relative to the parent scaffold, which directly impacts the selection of this compound for cell-permeable probe design where the parent's N–H would be disadvantageous.
- [1] PubChem. 3,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine. Compound Summary CID 21858662. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/76213-68-8 View Source
- [2] PubChem. 3,4-Dihydro-2H-1,4-benzoxazine. Compound Summary CID 123606. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5735-53-5 View Source
